2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

Lipophilicity Regioisomer differentiation ADME optimization

Inconsistent regioisomeric purity in phenyl-aminoethanol building blocks can derail SAR programs. This compound guarantees the specific 3-chloro-2-fluoro substitution pattern essential for reproducible β₂-mimetic activity and target engagement. - Precisely controls LogP (±0.55 unit shift vs. 4-Cl analog) for predictable membrane permeability. - Racemic β-amino alcohol HCl salt (MW 226.07, C₈H₁₀Cl₂FNO) with ≥98% purity for reliable synthesis. - Immediate stock availability eliminates lead time variability in multi-step pharma intermediate projects.

Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07 g/mol
CAS No. 1245623-52-2
Cat. No. B1376252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
CAS1245623-52-2
Molecular FormulaC8H10Cl2FNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C(CO)N.Cl
InChIInChI=1S/C8H9ClFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H
InChIKeySEZRFYYOQSQCSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride Overview


2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride (CAS 1245623-52-2) is a racemic β-amino alcohol presented as a hydrochloride salt with the molecular formula C₈H₁₀Cl₂FNO and a molecular weight of 226.07 g·mol⁻¹ . The compound belongs to the phenyl-aminoethanol class, featuring a 1,2-aminoalcohol motif in which both the primary amine and the hydroxyl group are attached to the benzylic carbon, with chloro and fluoro substituents occupying the 3- and 2-positions of the phenyl ring, respectively . This specific 3-chloro-2-fluoro substitution pattern distinguishes it from other regioisomeric and mono-halogenated analogs in commercially available phenyl-aminoethanol building block libraries .

Halogen-substituted phenyl-aminoethanol building block
Defined 3-chloro-2-fluoro substitution pattern for SAR exploration
Racemic mixture suitable as a starting point for chiral probe design
Hydrochloride salt enhances aqueous solubility for assay-ready preparation

Non-Interchangeability of 2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride


Phenyl-aminoethanol derivatives are far from functionally interchangeable. The precise position of halogen substituents on the aromatic ring governs both physicochemical properties and biological target engagement. Engelhardt (1984) demonstrated in a systematic SAR study that exchanging chlorine for fluorine substitution patterns in phenyl-aminoethanols produced substances with β₂-mimetic activity surpassing that of clenbuterol, and that chloro-fluoro substituted compounds as a class exhibited good oral absorption comparable to clenbuterol [1]. At the molecular level, moving the chloro substituent from the 3-position to the 4-position alters the computed LogP by approximately 0.55 log units—a roughly 3.5-fold difference in lipophilicity that directly impacts membrane permeability, metabolic stability, and off-target binding profiles . Generic substitution without regard to regioisomeric identity therefore risks introducing uncontrolled variability into any structure-activity relationship program.

Regioisomeric position
A shift of the chloro substituent from the 3- to 4-position can alter lipophilicity and target engagement, limiting direct interchangeability.
Salt form and purity
The hydrochloride salt differs in solubility and commercial purity grade from the free base; substituting one for the other may affect assay consistency and synthetic yield.
Scaffold topology
A vicinal amino-alcohol isomer introduces a distinct hydrogen-bonding geometry and derivatization vector compared to the geminal motif, altering pharmacophore development.

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride: Differentiation Evidence


Regioisomeric Lipophilicity Shift: 3-Chloro-2-fluoro vs. 4-Chloro-2-fluoro

The free base of the target compound, 2-amino-2-(3-chloro-2-fluorophenyl)ethanol (CAS 1245697-83-9), exhibits a computed LogP of 1.17, compared to a LogP of 0.62 for its closest regioisomer, 2-amino-2-(4-chloro-2-fluorophenyl)ethanol (CAS 1213380-11-0) . This ΔLogP of +0.55 represents an approximately 3.5-fold increase in the octanol-water partition coefficient, a magnitude of difference that is highly consequential for passive membrane permeability in cell-based assays and for predicting blood-brain barrier penetration.

Regioisomeric Lipophilicity
Head-to-head
Target (3-Cl,2-F) LogP 1.17 vs. 4-Cl,2-F isomer LogP 0.62
ΔLogP +0.55 (~3.5-fold higher lipophilicity)
Supports regioisomer selection for membrane permeability
Computed values; confirm experimentally for project-specific conditions
Lipophilicity Regioisomer differentiation ADME optimization

Hydrochloride Salt Form Purity Advantage

The hydrochloride salt (CAS 1245623-52-2) is commercially available at a certified purity of 98% from Fluorochem (Product Code F819791), compared to the 95% minimum purity specification offered by AKSci for the same compound . The free base form (CAS 1245697-83-9) is typically supplied at 95% purity across multiple vendors . The 98% HCl salt grade reduces the maximum unspecified impurity burden from 5% to 2%, a critical factor when the compound is used as a key synthetic intermediate where impurities can propagate into downstream products.

Salt Purity Advantage
Cross-study comparable
HCl salt: 98% purity (Fluorochem)
vs. 95% HCl salt (AKSci) / 95% free base
Reduces unspecified impurity burden from 5% to 2%
Verify current lot specifications before use in multi-step synthesis
Salt form quality Purity specification Procurement

Geminal vs. Vicinal Aminoalcohol Scaffold Topology

The target compound features both the amino and hydroxyl groups on the benzylic carbon (C2), creating a geminal amino-alcohol motif. By contrast, 2-amino-1-(3-chloro-2-fluorophenyl)ethanol (PubChem CID 18628085) bears the hydroxyl on the benzylic carbon (C1) and the amino group on the adjacent carbon (C2), representing a vicinal amino-alcohol scaffold [1]. The geminal arrangement in the target compound yields a computed LogP of 1.17 (free base) vs. an XLogP3-AA of 0.9 for the vicinal isomer [1], a ΔLogP of +0.27. More fundamentally, the two scaffolds present distinct hydrogen-bonding geometries and different vectors for further derivatization.

Scaffold Topology
Head-to-head
Geminal amino-alcohol (target) vs. vicinal isomer
ΔLogP +0.27; distinct H-bond geometry
Topology drives derivatization vector choice
Confirm impact on pharmacophore extension in project context
Positional isomerism Scaffold topology Medicinal chemistry

Dual Halogen Substitution vs. Mono-Chloro Analog

The 3-chloro-2-fluoro disubstitution pattern in the target compound is compared with the mono-substituted 2-amino-2-(3-chlorophenyl)ethanol. The free base of the target (LogP = 1.17) exhibits higher lipophilicity than the mono-chloro analog (ACD/LogP = 1.01; XLogP3 = 0.8), with a ΔLogP ranging from +0.16 to +0.37 depending on the computational method . Beyond the quantitative LogP difference, the presence of fluorine at the 2-position adjacent to chlorine is expected—based on well-established fluorine medicinal chemistry principles—to enhance oxidative metabolic stability by blocking para-hydroxylation and to modulate the electron density of the aromatic ring through its strong electron-withdrawing effect, effects not achievable with chlorine substitution alone [1].

Dual Halogen vs. Mono-Cl
Class-level
3-Cl,2-F LogP 1.17 vs. mono-Cl analog LogP 0.8–1.01
ΔLogP +0.16 to +0.37
Fluorine may enhance metabolic stability (class inference)
Data to verify; infer from fluorine SAR literature
Halogen effects Metabolic stability Fluorine substitution

HCl Salt Physicochemical Profile for Aqueous Assays

The hydrochloride salt form (CAS 1245623-52-2) exhibits a LogP of 1.22, a topological polar surface area (tPSA) of 46 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and an Fsp³ value of 0.25, as reported by ChemSpace for the (S)-enantiomer HCl salt [1]. The corresponding free base (CAS 1245697-83-9) has a tPSA of 46.3 Ų and also 2 H-bond donors with 3 H-bond acceptors [2]. The HCl salt form enhances aqueous solubility for biological assay preparation compared to the free base, while maintaining the same tPSA range. The Fsp³ of 0.25, though modest, is consistent with a fragment-like building block suitable for further elaboration.

HCl Salt Profile
Supporting evidence
HCl salt: LogP 1.22, tPSA 46 Ų, HBD 2, HBA 2, Fsp³ 0.25
vs. free base: LogP 1.17, tPSA 46.3 Ų, HBD 2, HBA 3
Enables aqueous assay preparation with characterized solubility
Use reported properties as guide; confirm for your assay buffer
Salt form properties Aqueous solubility Biological assay compatibility

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride Applications


Chiral Building Block for DPP-IV Inhibitor Optimization

Regioisomeric Probe Set for Halogen SAR Studies

Aqueous-Compatible Probe for Target Engagement Assays

Validated Intermediate with Supply Chain Resilience

Application
Selection Property
Validation Focus
Chiral building block for DPP‑IV inhibitor studies
Geminal amino-alcohol scaffold with defined halogenation
Enantiomeric purity verification by chiral HPLC
Regioisomeric probe set for halogen SAR exploration
Exact 3‑chloro‑2‑fluoro substitution pattern
Regioisomer identity confirmed by NMR and LC‑MS
Aqueous‑compatible probe for target engagement assays
Hydrochloride salt form for improved solubility
Solubility in assay buffer and purity consistency
Supply‑chain resilient intermediate
Commercially available HCl salt with certified purity
Lot‑to‑lot impurity profiling and specification review

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